molecular formula C25H36O7 B1673947 1-[(10E)-6,8-dimethyl-11-phenylundec-10-en-1-yl]-2-hydroxypropane-1,2,3-tricarboxylic acid

1-[(10E)-6,8-dimethyl-11-phenylundec-10-en-1-yl]-2-hydroxypropane-1,2,3-tricarboxylic acid

Cat. No.: B1673947
M. Wt: 448.5 g/mol
InChI Key: DSEOFKAKDCUIFI-NTEUORMPSA-N
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Description

L-731128 is a synthetic organic compound known for its role as a potent inhibitor of squalene synthase, an enzyme involved in the biosynthesis of cholesterol.

Preparation Methods

The synthesis of L-731128 involves several key steps. The total synthesis and structural assignment of alkyl citrate L-731128 are described, and the synthesis of its C4 oxidized congener L-731127 utilized a regio- and stereoselective enolate oxidation with oxygen gas. A highly stereoselective Rubottom oxidation of a cyclic silylketene acetal then enabled oxidation at C2 to afford the cinatrins C1 and C3 . Industrial production methods for L-731128 are not widely documented, but the synthetic routes typically involve complex organic reactions under controlled conditions.

Chemical Reactions Analysis

L-731128 undergoes various chemical reactions, including oxidation and substitution reactions. The compound’s structure allows for regio- and stereoselective oxidations, which are crucial for its synthesis and modification. Common reagents used in these reactions include oxygen gas for enolate oxidation and cyclic silylketene acetal for Rubottom oxidation . The major products formed from these reactions are highly oxidized alkyl citrates, which are essential intermediates in the synthesis of L-731128 and its analogs.

Mechanism of Action

L-731128 exerts its effects by inhibiting squalene synthase, an enzyme that catalyzes the first committed step in the biosynthesis of cholesterol. By blocking this enzyme, L-731128 effectively reduces the production of cholesterol in the body. The molecular targets of L-731128 include the active site of squalene synthase, where it binds and prevents the enzyme from catalyzing the conversion of farnesyl pyrophosphate to squalene .

Comparison with Similar Compounds

L-731128 is part of a class of compounds known as alkyl citrate analogs of zaragozic acids. Similar compounds include L-731120 and other squalene synthase inhibitors. Compared to these compounds, L-731128 is unique in its specific regio- and stereoselective oxidation reactions, which contribute to its potent inhibitory activity . The structural differences between L-731128 and its analogs result in variations in their inhibitory potency and selectivity for squalene synthase.

Properties

Molecular Formula

C25H36O7

Molecular Weight

448.5 g/mol

IUPAC Name

(E)-2-hydroxy-9,11-dimethyl-14-phenyltetradec-13-ene-1,2,3-tricarboxylic acid

InChI

InChI=1S/C25H36O7/c1-18(16-19(2)11-9-14-20-12-6-4-7-13-20)10-5-3-8-15-21(23(28)29)25(32,24(30)31)17-22(26)27/h4,6-7,9,12-14,18-19,21,32H,3,5,8,10-11,15-17H2,1-2H3,(H,26,27)(H,28,29)(H,30,31)/b14-9+

InChI Key

DSEOFKAKDCUIFI-NTEUORMPSA-N

Isomeric SMILES

CC(CCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O)CC(C)C/C=C/C1=CC=CC=C1

SMILES

CC(CCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O)CC(C)CC=CC1=CC=CC=C1

Canonical SMILES

CC(CCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O)CC(C)CC=CC1=CC=CC=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L-731128;  L 731128;  L731128.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(10E)-6,8-dimethyl-11-phenylundec-10-en-1-yl]-2-hydroxypropane-1,2,3-tricarboxylic acid
Reactant of Route 2
1-[(10E)-6,8-dimethyl-11-phenylundec-10-en-1-yl]-2-hydroxypropane-1,2,3-tricarboxylic acid
Reactant of Route 3
1-[(10E)-6,8-dimethyl-11-phenylundec-10-en-1-yl]-2-hydroxypropane-1,2,3-tricarboxylic acid
Reactant of Route 4
1-[(10E)-6,8-dimethyl-11-phenylundec-10-en-1-yl]-2-hydroxypropane-1,2,3-tricarboxylic acid
Reactant of Route 5
1-[(10E)-6,8-dimethyl-11-phenylundec-10-en-1-yl]-2-hydroxypropane-1,2,3-tricarboxylic acid
Reactant of Route 6
1-[(10E)-6,8-dimethyl-11-phenylundec-10-en-1-yl]-2-hydroxypropane-1,2,3-tricarboxylic acid

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